4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester
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Overview
Description
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in bioactive molecules, and a tetrahydropyrimidine ring, which is a common scaffold in pharmaceuticals.
Preparation Methods
The synthesis of 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the tetrahydropyrimidine ring: This involves the condensation of urea or thiourea with β-ketoesters under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other alkyl or aryl groups using nucleophiles like alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinone derivatives, alcohols, and substituted esters.
Scientific Research Applications
4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead molecule for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biology: It can be used as a probe to study enzyme interactions and cellular pathways due to its bioactive moieties.
Materials Science: The compound can be incorporated into polymers and nanomaterials to enhance their properties, such as thermal stability and mechanical strength.
Industry: It can be used in the synthesis of agrochemicals and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester involves its interaction with specific molecular targets and pathways. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The tetrahydropyrimidine ring can bind to nucleic acids and proteins, affecting cellular processes like DNA replication and protein synthesis. These interactions can lead to the inhibition of cancer cell growth or the disruption of microbial cell walls, making the compound effective in treating diseases.
Comparison with Similar Compounds
Similar compounds to 4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester include:
1,3-Benzodioxole derivatives: These compounds share the benzo[1,3]dioxole moiety and are known for their bioactivity, particularly in anticancer and antimicrobial applications.
Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine ring and are commonly used in pharmaceuticals for their diverse biological activities.
Quinone derivatives: These compounds can be formed through the oxidation of the benzo[1,3]dioxole moiety and are known for their redox properties and potential in cancer therapy.
The uniqueness of this compound lies in its combination of these two bioactive moieties, providing a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C17H20N2O5 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
butyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-3-4-7-22-16(20)14-10(2)18-17(21)19-15(14)11-5-6-12-13(8-11)24-9-23-12/h5-6,8,15H,3-4,7,9H2,1-2H3,(H2,18,19,21) |
InChI Key |
QTDDCPADFFUZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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